Desmethyl Lacosamide Metabolite Exposure: Urinary Recovery and Pharmacokinetic Quantification in Humans
In a definitive human mass balance study following single-dose oral administration of 100 mg Lacosamide containing 1.9 MBq [14C]-Lacosamide to healthy male volunteers (n=4), unchanged Lacosamide accounted for 34% of urinary radioactivity while O-desmethyl Lacosamide constituted 28% of the administered dose recovered in urine [1]. This quantitative metabolic partitioning establishes ODL as the predominant circulating and excreted metabolite species, representing approximately 45% of the metabolized fraction. The total recovery of administered radioactivity was 95.2% (urine) plus 0.4% (feces), with the O-desmethyl metabolite accounting for a substantially greater fraction than any other identified metabolite species (polar fraction: 17%) [1].
| Evidence Dimension | Percentage of Administered Dose Recovered as Metabolite in Human Urine (Single Oral Dose, 100 mg) |
|---|---|
| Target Compound Data | O-Desmethyl Lacosamide: 28% of administered dose |
| Comparator Or Baseline | Unchanged Lacosamide: 34% of administered dose; Polar fraction: 17% of administered dose |
| Quantified Difference | ODL represents 82.4% of unchanged drug recovery and 1.65-fold greater than polar fraction |
| Conditions | Single-center, open-label, single-dose trial; healthy male volunteers (n=4 for metabolic profiling cohort); 100 mg oral Lacosamide with [14C] radiolabel; urine collection over 0-168 h post-dose; analysis by radio-HPLC |
Why This Matters
This quantitative metabolic partitioning establishes Desmethyl Lacosamide as the single most abundant identified metabolite species requiring analytical monitoring, justifying procurement as an authentic reference standard for clinical pharmacokinetic and bioequivalence studies where metabolite quantitation is mandatory.
- [1] Cawello W, Boekens H, Bonn R. Absorption, disposition, metabolic fate and elimination of the anti-epileptic drug lacosamide in humans: mass balance following intravenous and oral administration. Eur J Drug Metab Pharmacokinet. 2012 Dec;37(4):241-8. View Source
